1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one
Overview
Description
“1-{[(3-Methyloxetan-3-yl)methyl]sulfanyl}ethan-1-one” is a chemical compound with the CAS Number: 1803588-59-1 . Its molecular formula is C7H12O2S and it has a molecular weight of 160.24 . The IUPAC name for this compound is S-[(3-methyloxetan-3-yl)methyl] ethanethioate .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H12O2S/c1-6(8)10-5-7(2)3-9-4-7/h3-5H2,1-2H3 . This code provides a unique representation of the molecular structure.Scientific Research Applications
Synthesis and Characterization
- Research has been focused on the synthesis and structural characterization of compounds with sulfanyl groups. For instance, the synthesis of new sulfur- and nitrogen-containing thiourea and acetophenone derivatives has shown significant biological activity, suggesting their potential utility in drug development Vagif Farzaliyev et al., 2020.
Biological Activities
- Sulfanyl derivatives have been investigated for their biological activities, including antioxidant and antibacterial properties. A novel series of compounds containing sulfanyl groups have been synthesized and evaluated for these properties, demonstrating their potential for medical and pharmaceutical applications K. Sarac et al., 2020.
Chemical Reactions and Applications
- The chemical reactivity and applications of sulfanyl-containing compounds have been explored, revealing their versatility in synthesis. For example, one-pot synthesis methods have been developed for creating complex molecules with sulfanyl groups, showcasing their utility in organic synthesis and chemical research K. Kobayashi et al., 2013.
Advanced Materials and Catalysis
- Sulfanyl groups have been incorporated into polymers and materials, indicating their role in advancing material science. The RAFT synthesis of copolymers incorporating dioxolane and sulfanyl functional groups illustrates their potential in creating novel materials with tailored properties N. Rossi et al., 2008.
Molecular Structure and Quantum Chemical Calculations
- The detailed study of molecular structures and quantum chemical calculations for sulfanyl-containing compounds enriches our understanding of their chemical behavior and potential applications in various fields K. Sarac et al., 2020.
Safety and Hazards
Properties
IUPAC Name |
S-[(3-methyloxetan-3-yl)methyl] ethanethioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2S/c1-6(8)10-5-7(2)3-9-4-7/h3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWEPPTYKXGWNNC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCC1(COC1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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